(1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2,3-dihydro-1H-indene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,10-11H2/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXURXJYTUFEPX-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456076 | |
| Record name | (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218151-56-5 | |
| Record name | (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1s,2r 2,3 Dihydro 1h Indene 1,2 Diamine and Its Stereoisomers
Indirect Synthesis Routes from Indanone Derivatives
Indanone derivatives serve as versatile starting materials for the synthesis of indane diamines through multi-step sequences that construct the diamine functionality onto the pre-existing carbocyclic frame. iyte.edu.trorganic-chemistry.orgresearchgate.netnih.gov
Oxime Formation and Catalytic Reduction Pathways
A common indirect approach to amines involves the formation and subsequent reduction of an oxime. This pathway begins with the conversion of an indanone to its corresponding indanone oxime. The critical step is the catalytic reduction of the oxime's C=N double bond. This transformation is challenging because the N-O bond is weak and susceptible to cleavage, which can lead to the formation of primary amines as side products instead of the desired amine. nih.govresearchgate.net
The selective reduction of oximes to hydroxylamines or amines requires careful selection of catalysts and reaction conditions to balance reactivity and chemoselectivity. nih.govresearchgate.net For instance, studies on the catalytic hydrogenation of indanone oxime have shown that certain common catalysts like Pd/C and Pearlman's catalyst (Pd(OH)₂) can be inactive under standard conditions. researchgate.net Modifying the conditions can favor the formation of the primary amine, highlighting the difficulty in controlling the reduction outcome. researchgate.net The synthesis of vicinal diamines via this route would necessitate starting with an appropriately functionalized indanone to introduce the second nitrogen atom.
Reductive Amination Protocols for (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Reductive amination is a highly versatile, one-pot method for converting ketones and aldehydes into a wide array of amines. wikipedia.orgyoutube.com The process involves the condensation of a carbonyl compound with an amine (such as ammonia (B1221849) or a primary amine) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. wikipedia.orgyoutube.com To avoid the premature reduction of the starting carbonyl, mild reducing agents that selectively reduce the protonated imine (iminium ion) are employed, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.comyoutube.com
In the context of producing chiral amines from indanone derivatives, biocatalysis offers a powerful alternative. Asymmetric reductive amination using transaminase (ω-TA) enzymes can provide direct access to enantiomerically pure amines from prochiral ketones. researchgate.netajpamc.com For example, the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile from 4-cyanoindanone has been achieved with high enantioselectivity and yield in a single step using a transaminase. ajpamc.com This enzymatic approach circumvents the need for chiral auxiliaries or subsequent resolution steps that are often required in traditional chemical synthesis. ajpamc.com While the specific synthesis of (1S,2R)-2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a specialized application, the underlying principles of chemical and enzymatic reductive amination of indanones are well-established for creating chiral aminoindanes.
Direct Stereoselective Functionalization of Indene (B144670)
Direct methods focus on the addition of two nitrogen-containing functional groups across the C=C double bond of indene in a stereocontrolled manner. These approaches are often more atom-economical than indirect routes.
Iron-Catalyzed Diastereoselective Olefin Diazidation and Subsequent Reduction to Indane Diaminium Salts
A recently developed iron-catalyzed olefin diazidation provides a direct and highly efficient route to vicinal diamines from a broad range of olefins, including indene. nih.govnih.gov This method is notable for its high diastereoselectivity and tolerance of functional groups that are incompatible with many existing diamination or diazidation methods. nih.govresearchgate.net The reaction uses a simple iron salt, such as iron(II) acetate (B1210297) [Fe(OAc)₂], with a pyridine-based ligand to catalyze the anti-diazidation of the olefin double bond. nih.govsci-hub.se
For indene, this reaction proceeds at room temperature to afford trans-1,2-diazidoindane with high yield and excellent diastereoselectivity. nih.govsci-hub.se The resulting diazide is a stable intermediate that can be easily converted into the corresponding anti-indane diaminium salt. sci-hub.se This is typically achieved through a mild reduction, for instance with triphenylphosphine (B44618) (PPh₃) in the presence of water, followed by protonation with an acid. sci-hub.se This two-step sequence from indene provides a convenient pathway to valuable vicinal primary diamines, which can be further resolved using chiral acids like tartaric acid to obtain enantiopure products. nih.govsci-hub.se
| Entry | Fe(X)₂ | Ligand | Yield (%) | d.r. |
|---|---|---|---|---|
| 1 | Fe(OTf)₂ | L1 | 81 | 3.7:1 |
| 2 | Fe(OTf)₂ | L2 | 82 | 7.1:1 |
| 3 | Fe(OTf)₂ | L3 | 85 | 8.5:1 |
| 4 | Fe(NTf₂)₂ | L3 | 78 | 8.0:1 |
| 5 | Fe(OAc)₂ | L3 | 87 | >20:1 |
Chemoenzymatic Approaches for Enantiopure cis- and trans-1,2-Diaminoindanes
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled stereoselectivity of biocatalysts. A primary application in this area is the kinetic resolution of racemic mixtures. nih.govresearchgate.net For the synthesis of enantiopure vicinal diamines, a racemic mixture of the diamine can be subjected to enzymatic acylation. Lipases, particularly Lipase B from Candida antarctica (CAL-B), are highly effective for this purpose. nih.govresearchgate.net
In a typical resolution, the enzyme selectively acylates one enantiomer of the diamine, leaving the other enantiomer unreacted. nih.gov This process allows for the separation of the two enantiomers, often with very high enantiomeric excess (ee >95%). nih.gov Although the provided sources focus on the resolution of trans-cyclohexane-1,2-diamine derivatives, this well-established methodology is directly applicable to the resolution of racemic cis- and trans-1,2-diaminoindanes. nih.govrsc.org The synthesis would first involve the non-selective chemical preparation of the racemic diaminoindane, followed by this enzymatic resolution step to isolate the desired enantiomerically pure stereoisomer.
Selective Azidooxygenation of Olefins as Precursors to 1,2-Amino-Alcohol Building Blocks
The synthesis of 1,2-amino-alcohols from olefins provides access to versatile building blocks that can be subsequently converted to 1,2-diamines. rsc.orgnih.gov Several methods exist for the stereoselective difunctionalization of indene to produce these precursors.
One direct approach is the tungsten-catalyzed oxyamination of alkenes, which can be applied to indene to generate a 1,2-amino-alcohol with high yield and stereoselectivity. nsf.gov An alternative and widely used strategy begins with the epoxidation of indene to form indene oxide. nih.gov The epoxide can then be opened in a regioselective and stereospecific manner. For example, a Ritter-type reaction involving the acid-catalyzed opening of the epoxide with a nitrile, followed by hydrolysis, yields cis-1-amino-2-indanol. nih.gov
Another pathway involves the introduction of an azide (B81097) and a hydroxyl group. This can be achieved through various methods, including the ring-opening of an epoxide with an azide source or via asymmetric aminohydroxylation. A related multi-step sequence involves an initial asymmetric dihydroxylation of the olefin, followed by selective activation of one hydroxyl group and substitution with an azide nucleophile, leading to an azido-alcohol intermediate. nih.gov The azide group in these precursors is then readily reduced to a primary amine to furnish the final 1,2-amino-alcohol, which can be carried forward to synthesize the target diamine. nih.gov
Synthesis of Closely Related Chiral Dihydroindene Derivatives
The synthesis of chiral dihydroindene scaffolds is a significant area of research due to their prevalence in biologically active molecules and their utility as ligands in asymmetric catalysis. Various synthetic methodologies have been developed to access these structures with high levels of stereocontrol. This section explores three distinct strategies for preparing chiral dihydroindene derivatives that are structurally related to (1S,2R)-2,3-dihydro-1H-indene-1,2-diamine.
Diastereospecific Bis-alkoxycarbonylation of 1H-Indene to Dicarboxylates
A highly efficient method for producing 2,3-disubstituted-succinic diesters involves the palladium-catalyzed bis-alkoxycarbonylation of olefins. scispace.com This methodology has been successfully applied to the synthesis of dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate from the readily available starting material 1H-indene. researchgate.netresearchgate.net
The reaction is catalyzed by a system formed in situ from a palladium(II) source, such as Pd(TFA)₂, and an aryl α-diimine ligand, specifically N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine. researchgate.netresearchgate.net In this process, 1H-indene undergoes a reaction with carbon monoxide and an alcohol, which acts as both a nucleophile and the solvent. researchgate.net A notable example uses benzyl (B1604629) alcohol to yield the corresponding dibenzyl dicarboxylate. researchgate.net To regenerate the active catalytic species and complete the catalytic cycle, an oxidizing agent like p-benzoquinone is required. scispace.comresearchgate.net
A key feature of this transformation is its high diastereospecificity, which results from the syn-addition of the alkoxycarbonyl palladium intermediate to the double bond of the olefin. scispace.com This controlled addition ensures the formation of the cis-dicarboxylate product. researchgate.net The reaction proceeds efficiently under relatively mild conditions, demonstrating the effectiveness of this catalytic system. scispace.com
Table 1: Key Features of Diastereospecific Bis-alkoxycarbonylation of 1H-Indene
| Feature | Description | Reference |
|---|---|---|
| Substrate | 1H-Indene | researchgate.netresearchgate.net |
| Product | Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | researchgate.netresearchgate.net |
| Catalyst System | Pd(TFA)₂ / N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine | researchgate.netresearchgate.net |
| Reagents | Carbon Monoxide, Benzyl Alcohol, p-Benzoquinone (oxidant) | researchgate.netresearchgate.net |
| Stereochemistry | Diastereospecific (syn-addition) leading to cis-product | scispace.com |
| Significance | One-step conversion of a simple alkene to a chiral succinate (B1194679) derivative | researchgate.net |
Nickel-Catalyzed Stereoselective Arylative Cyclization Reactions to 3-Methyleneindan-1-ols
Nickel catalysis offers a powerful tool for the stereoselective synthesis of complex indane frameworks. One such application is the ligand-free, diastereoselective annulation between activated allenes and 2-formylarylboronic or 2-acetylarylboronic acids to produce a variety of substituted 3-methyleneindan-1-ols. rsc.orgconsensus.app These products are valuable chiral building blocks within the dihydroindene family.
This nickel-catalyzed process is notable for its operational simplicity, proceeding efficiently at room temperature without the need for a specialized ligand for the nickel catalyst. rsc.org The reaction demonstrates high diastereoselectivity, and initial studies have shown potential for developing an enantioselective variant. rsc.org The arylative cyclization of 1,6-enynes represents a related nickel-catalyzed strategy, where an aryl group is incorporated into an unactivated alkene moiety to form five-membered ring products that can feature all-carbon quaternary centers. rsc.org These reactions highlight the versatility of nickel in facilitating complex cyclizations to access diverse indane structures. rsc.orgnih.gov
Table 2: Nickel-Catalyzed Synthesis of 3-Methyleneindan-1-ols
| Parameter | Details | Reference |
|---|---|---|
| Reaction Type | Diastereoselective Annulation / Arylative Cyclization | rsc.org |
| Catalyst | Nickel (ligand-free) | rsc.orgconsensus.app |
| Reactants | Activated allenes, 2-Formyl- or 2-Acetylarylboronic acids | rsc.org |
| Product | Substituted 3-Methyleneindan-1-ols | rsc.org |
| Key Advantage | Proceeds at room temperature, high diastereoselectivity | rsc.org |
| Potential | Development of an enantioselective version has been explored | rsc.org |
Cobalt-Catalyzed Spirocyclization Reactions with 2-Diazo-1H-indene-1,3(2H)-dione
Spirocyclic compounds containing the indane core are prevalent in pharmaceuticals and functional materials. researchgate.net Cobalt catalysis has emerged as an effective method for constructing such complex three-dimensional structures. Specifically, a cobalt-catalyzed formal [4+1] spirocyclization of aromatic amides with 2-diazo-1H-indene-1,3(2H)-dione has been developed to synthesize spiro indene-2,1'-isoindolinones. researchgate.netresearchgate.net
This reaction is notable for its condition-controlled divergent nature. When the reaction is conducted under air in ethyl acetate, the Co(II)-catalyzed C-H/N-H [4+1] spirocyclization occurs to yield the spiro indene-2,1'-isoindolinone product. researchgate.net However, by changing the conditions to an O₂ atmosphere in acetonitrile, a subsequent Baeyer-Villiger oxidation of the initially formed spirocycle takes place, leading to spiro isochroman-3,1'-isoindolinones in a formal [4+1+1] spirocyclization. researchgate.netglobalauthorid.com This approach benefits from using an earth-abundant metal catalyst and an environmentally friendly oxygen source. researchgate.net The synthesis of 2-diazo-1H-indene-1,3(2H)-dione itself is typically achieved through a diazo group transfer from an azide source, like p-toluenesulfonyl azide, to 1,3-indandione. jazanu.edu.sa
Table 3: Cobalt-Catalyzed Spirocyclization with 2-Diazo-1H-indene-1,3(2H)-dione
| Aspect | Details | Reference |
|---|---|---|
| Reaction Type | [4+1] and [4+1+1] Spirocyclization | researchgate.netresearchgate.net |
| Catalyst | Cobalt(II) | researchgate.net |
| Reactants | Aromatic amides, 2-Diazo-1H-indene-1,3(2H)-dione | researchgate.net |
| Product (Condition 1) | Spiro indene-2,1'-isoindolinones (under air, in ethyl acetate) | researchgate.net |
| Product (Condition 2) | Spiro isochroman-3,1'-isoindolinones (under O₂, in acetonitrile) | researchgate.netglobalauthorid.com |
| Advantages | Use of non-precious metal catalyst, high efficiency, condition-controlled divergence | researchgate.net |
Stereochemical Characterization and Chiral Recognition of 1s,2r 2,3 Dihydro 1h Indene 1,2 Diamine Systems
Enantiomeric and Diastereomeric Forms of 2,3-Dihydro-1H-indene-1,2-diamine Derivatives
The core structure of 2,3-dihydro-1H-indene-1,2-diamine possesses two chiral centers at the C1 and C2 positions of the indane ring. This gives rise to multiple stereoisomeric forms, which are classified as either enantiomers or diastereomers.
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. For 2,3-dihydro-1H-indene-1,2-diamine, the (1S,2R) and (1R,2S) forms are enantiomers. Similarly, the (1R,2R) and (1S,2S) forms constitute another enantiomeric pair. These enantiomers exhibit identical physical properties except for their interaction with plane-polarized light and other chiral entities. masterorganicchemistry.com
Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com In the context of 2,3-dihydro-1H-indene-1,2-diamine, the relationship between a cis isomer (where the amino groups are on the same side of the ring) and a trans isomer (where they are on opposite sides) is diastereomeric. For instance, (1S,2R)-2,3-dihydro-1H-indene-1,2-diamine (trans) and the corresponding cis-1,2-diaminoindane are diastereomers. rsc.org The presence of at least one different stereochemical configuration at one of the chiral centers, while the other remains the same, defines this relationship. masterorganicchemistry.com
The synthesis and separation of these stereoisomers are crucial for their application in fields like asymmetric catalysis, where the specific spatial arrangement of the diamine's functional groups dictates the stereochemical outcome of the catalyzed reaction.
Table 1: Stereoisomers of 2,3-Dihydro-1H-indene-1,2-diamine
| Configuration | Relationship to (1S,2R) |
|---|---|
| (1R,2S) | Enantiomer |
| (1R,2R) | Diastereomer |
| (1S,2S) | Diastereomer |
Principles of Stereocontrol in Synthetic Pathways Leading to Indene (B144670) Diamines
Achieving high levels of stereocontrol is a central challenge in the synthesis of specific stereoisomers of 2,3-dihydro-1H-indene-1,2-diamine. Various synthetic strategies have been developed to govern the stereochemical outcome, primarily focusing on asymmetric synthesis and stereoselective reactions.
One common approach involves the stereoselective reduction of a precursor molecule containing a chiral auxiliary. The chiral auxiliary directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer over another. Subsequent removal of the auxiliary yields the desired chiral diamine.
Another powerful strategy is the use of stereoselective catalytic reactions. For instance, the rhodium-catalyzed three-component reaction of diazo compounds with diarylmethanimines and ketimines has been shown to produce vicinal diamine derivatives with high diastereoselectivity. rsc.org Similarly, copper-catalyzed reductive coupling of imines with chiral allenamides provides a highly stereoselective route to valuable 1,2-diamino synthons. acs.org
Furthermore, the synthesis can proceed through the stereoselective opening of an aziridine (B145994) ring. While this method can be effective, it may face challenges with regioselectivity in the ring-opening step. acs.org The choice of synthetic pathway often depends on the desired stereoisomer (cis or trans) and the availability of starting materials and catalysts. For example, the reaction of indene with N,N-dichlorourethane can lead to a trans-adduct, which serves as a precursor for both cis- and trans-1,2-diaminoindanes. rsc.org
Methodologies for Chiral Discrimination
The ability to distinguish between the enantiomers of 2,3-dihydro-1H-indene-1,2-diamine and its derivatives is critical for quality control and for understanding their interactions in chiral environments. Various analytical techniques have been developed for this purpose.
Electrochemical Techniques for Enantiomer Recognition, e.g., Differential Pulse Voltammetry
Electrochemical methods offer a sensitive and often rapid means of chiral discrimination. Differential pulse voltammetry (DPV) has emerged as an effective technique for the enantio-recognition of chiral compounds, including diamines. This method relies on the diastereomeric interactions that occur between the enantiomers of the analyte and a chiral selector immobilized on an electrode surface.
The principle involves measuring the difference in the electrochemical response (e.g., peak potential or current) when each enantiomer interacts with the chiral interface. For example, a pair of chiral 2D silver(I) enantiomers has been used to create a chiral sensor for the discrimination of amino acid enantiomers via DPV. rsc.org The different binding affinities between the enantiomers and the chiral selector lead to distinguishable voltammetric signals. rsc.org The effectiveness of this recognition is influenced by factors such as the size and binding sites of the analytes. rsc.org
Recent advancements have also explored magneto-electrochemical methods to enhance the detection of chiral molecules, combining the sensitivity of electrochemiluminescence with chirality-induced effects under a magnetic field. rsc.org
Applications of Chiral Metal-Organic Frameworks (MOFs) for Enantioselective Interactions
Chiral Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Their well-defined and tunable porous structures, combined with the incorporation of chirality, make them excellent candidates for enantioselective applications.
Chiral MOFs can be designed to have specific pore shapes and chemical environments that preferentially interact with one enantiomer over the other. rsc.org This selective interaction can be exploited for the separation of enantiomers or for enantioselective sensing. For instance, chiral MOFs have been used as fluorescent sensors, where the fluorescence is quenched to different extents upon interaction with each enantiomer, allowing for the determination of enantiomeric excess. rsc.org
The incorporation of chiral ligands, such as those derived from 1,1'-binaphthyl (BINOL) or D-camphoric acid, into the MOF structure is a common strategy to impart chirality. rsc.org These frameworks can exhibit high enantioselectivity due to a combination of complementary void shapes and specific interactions like hydrogen bonding between the guest molecule and the MOF. rsc.org Furthermore, chiral diene-based MOFs have been developed and, after metallation, serve as highly active and enantioselective single-site solid catalysts for various chemical reactions. rsc.orgscispace.com The modular nature of MOF synthesis allows for the creation of a wide range of porous materials tailored for specific enantioselective separation and catalysis tasks. rsc.org
Derivatization and Functionalization Strategies for 1s,2r 2,3 Dihydro 1h Indene 1,2 Diamine
Amine Functionalization for Ligand and Auxiliary Design
The two primary amine groups of (1S,2R)-2,3-dihydro-1H-indene-1,2-diamine are the primary sites for functionalization. These modifications are fundamental in creating a diverse array of chiral ligands with tailored properties.
The introduction of substituents on the nitrogen atoms (N-substitution) is a primary strategy for developing sophisticated chiral diamine ligands. These reactions include N-alkylation and N-arylation, which allow for precise control over the steric bulk and electronic environment around a metal center in a catalyst.
N-Alkylation: This process involves the introduction of alkyl groups onto the amine moieties. General methods for N-alkylation often utilize alkyl halides or other alkylating agents. nih.gov While direct alkylation can sometimes lead to over-alkylation, more controlled methods like reductive amination with aldehydes or ketones offer a more selective approach. researchgate.net For instance, reacting the diamine with an aldehyde in the presence of a reducing agent can yield the corresponding N-alkylated product. The choice of the alkyl group is critical as it directly influences the steric hindrance of the resulting ligand.
N-Arylation: The introduction of aryl groups can significantly impact the electronic properties of the ligand through resonance and inductive effects. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds between the diamine and aryl halides. cmu.edu Different catalyst systems, often involving a palladium precursor and a specific phosphine (B1218219) ligand, can be employed depending on the electronic nature of the aryl halide and the amine. cmu.edu This strategy allows for the synthesis of a wide range of N-aryl derivatives with tunable electronic characteristics.
| Reaction Type | Reagents & Conditions | Purpose of Functionalization |
| N-Alkylation | Alkyl halides, Reductive amination (Aldehyde/Ketone, reducing agent) nih.govresearchgate.net | Increase steric bulk, modify ligand pocket |
| N-Arylation | Aryl halides, Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., BINAP, Xantphos) cmu.edu | Tune electronic properties, introduce aromatic stacking interactions |
The reaction of primary or secondary amines with sulfonyl chlorides is a classic and efficient method for the synthesis of sulfonamides. ijarsct.co.inresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.inresearchgate.net
Starting from this compound, mono- or di-sulfonamides can be prepared by controlling the stoichiometry of the sulfonyl chloride. The resulting N-sulfonylated ligands possess distinct properties compared to their parent diamines. The strong electron-withdrawing nature of the sulfonyl group significantly alters the electronic character of the nitrogen atoms, which can influence the reactivity and selectivity of metal complexes derived from these ligands. hilarispublisher.com Furthermore, the R group on the sulfonyl moiety (R-SO2-) offers another point of diversification, allowing for the introduction of various alkyl or aryl substituents to further modulate the ligand's properties. These sulfonamide derivatives have found applications as catalysts for various asymmetric transformations. hilarispublisher.comnih.gov
| Reactant | Reagent | Product | Key Features of Product |
| This compound | Aryl/Alkyl Sulfonyl Chloride | N,N'-Disulfonyl-(1S,2R)-indanediamine | Electron-withdrawing groups, tunable steric/electronic properties |
| This compound | p-Toluenesulfonyl chloride | N,N'-Ditosyl-(1S,2R)-indanediamine | Well-defined crystalline structure, widely used in catalysis |
Indene (B144670) Scaffold Modifications
Modifying the carbon framework of the indene structure provides another layer of control over the ligand's properties, complementing the functionalization of the amine groups.
Introducing substituents onto the aromatic ring of the indane scaffold can have a profound impact on the ligand's electronic properties and its solubility. Standard electrophilic aromatic substitution reactions can be employed, although regioselectivity can be a challenge. More modern approaches, such as transition-metal-catalyzed C-H activation and arylation, offer more precise control over the position of the new substituent. beilstein-journals.org For instance, directing groups can be used to achieve selective functionalization at specific positions on the aromatic ring. The synthesis of functionalized indane-1,3-diones, which can be precursors to the desired diamines, also provides a route to substituted scaffolds. nih.govencyclopedia.pub These modifications allow for the synthesis of ligands with tailored electronic properties, enhancing their performance in specific catalytic reactions. researchgate.net
| Substitution Position | Potential Substituent | Methodology | Effect on Ligand |
| 4- or 7-position | Methoxy, Nitro, Halogen | Electrophilic Aromatic Substitution, Directed C-H Activation beilstein-journals.org | Alters electronic properties (electron-donating/withdrawing) |
| 5- or 6-position | Phenyl, Substituted Aryl | C-H Arylation beilstein-journals.org | Increases steric bulk, introduces potential for secondary interactions |
Modification of the five-membered, non-aromatic ring of the indane scaffold is less common but offers a unique opportunity to alter the conformation and steric profile of the ligand. Strategies for the functionalization of cyclopentane (B165970) rings can be adapted for this purpose. nih.govresearchgate.net This could involve the introduction of substituents, such as alkyl or hydroxyl groups, which would project into the space around the coordinating nitrogen atoms. Such modifications could create a more defined chiral pocket, potentially leading to higher levels of enantioselectivity in catalysis. The synthesis of polyfunctionalized cyclopentane derivatives demonstrates the feasibility of introducing multiple substituents onto a five-membered ring. nih.govresearchgate.net
Synthesis of Advanced Ligand Architectures
The derivatization strategies discussed above can be combined to construct more complex and advanced ligand architectures. By using this compound as a chiral scaffold, it is possible to build multidentate ligands that can form highly stable and well-defined complexes with metal ions. smolecule.com
For example, selective mono-N-alkylation followed by a different functionalization on the second amine group can lead to unsymmetrically substituted diamine ligands. These ligands can offer unique coordination geometries and reactivities. Furthermore, by attaching coordinating groups to substituents on either the N-atoms or the indane scaffold, it is possible to increase the denticity of the ligand. An N-aryl substituent, for instance, could be further functionalized with a phosphine or another donor group, creating a tridentate ligand. The development of such advanced architectures is a key area of research in the field of asymmetric catalysis, as it allows for the creation of highly specialized catalysts for challenging transformations. nih.govthieme.de
Design and Synthesis of Tridentate and Hemisalen Ligands
The condensation of this compound with various aldehydes and ketones is a primary strategy for generating advanced ligands. This approach is particularly effective for creating tridentate and hemisalen-type ligands, which are instrumental in forming well-defined metal complexes for asymmetric catalysis.
Tridentate Schiff base ligands are typically synthesized through the condensation of a diamine with a suitable aldehyde, such as pyridine-2-carboxaldehyde or a substituted salicylaldehyde (B1680747). nih.gov The reaction of this compound with one equivalent of an appropriate aldehyde yields a tridentate ligand, where both nitrogen atoms of the diamine and a heteroatom from the aldehyde (e.g., the nitrogen of a pyridine (B92270) ring or the oxygen of a hydroxyl group) can coordinate to a metal center. The general synthetic approach involves refluxing the diamine and the aldehyde in a suitable solvent like ethanol. fudutsinma.edu.ng
Hemisalen ligands, a subclass of Schiff base ligands, are formed by the reaction of a chiral diamine with one equivalent of a salicylaldehyde derivative. These ligands, in combination with transition metals like ruthenium(II), have been shown to form water-soluble catalysts for reactions such as the asymmetric transfer hydrogenation of ketones. The synthesis involves the condensation of the diamine with a substituted salicylaldehyde, often in ethanol, to produce the hemisalen ligand in high yield. researchgate.net The electronic properties of the resulting ligand and its catalytic activity can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the salicylaldehyde moiety.
A representative synthesis of a hemisalen-type ligand from this compound and a substituted salicylaldehyde is depicted below.
Table 1: Representative Synthesis of a Hemisalen Ligand
| Step | Reagents & Conditions | Product |
| 1 | This compound, Substituted Salicylaldehyde | Chiral Hemisalen Ligand |
| Solvent: Ethanol, Reflux |
The resulting ligands can then be complexed with various metal precursors, such as [Ru(p-cymene)Cl₂]₂, to generate catalytically active species.
Preparation of Bifunctional Quaternary Ammonium (B1175870) Salt Catalysts
Bifunctional quaternary ammonium salts have emerged as powerful phase-transfer catalysts for a wide range of enantioselective transformations. psu.edu These catalysts typically feature a chiral backbone, a quaternary ammonium salt moiety for phase-transfer capabilities, and a hydrogen-bond donor group (like a urea (B33335), thiourea (B124793), or squaramide) to activate and orient the substrate.
While specific examples starting from this compound are not extensively documented in the reviewed literature, a general synthetic strategy can be extrapolated from methodologies using other chiral diamines, such as those derived from camphor. researchgate.netyu.edu.jo The synthesis would likely proceed in a multi-step sequence.
First, one of the amino groups of this compound would be selectively protected. The remaining free amine could then be reacted with an isothiocyanate or a related reagent to install the hydrogen-bond donating moiety. Subsequent N-alkylation of the thiourea or urea nitrogen, followed by quaternization of the tertiary amine with an alkyl halide, would generate the bifunctional quaternary ammonium salt.
Table 2: Proposed Synthesis of a Bifunctional Quaternary Ammonium Salt Catalyst
| Step | Description | Key Reagents |
| 1 | Monoprotection of the diamine | Boc-anhydride or other protecting group |
| 2 | Formation of the (thio)urea | Aryl isothiocyanate |
| 3 | N-alkylation | Alkyl halide |
| 4 | Quaternization | Alkyl halide |
The resulting catalysts would be expected to be effective in various asymmetric reactions, including α-functionalization of carbonyl compounds and Michael additions. psu.eduresearchgate.net
Formation of Triazine and Other Heterocyclic Derivatives
The vicinal diamine functionality of this compound makes it an excellent precursor for the synthesis of various fused and unfused heterocyclic systems through cyclocondensation reactions.
Triazine Derivatives:
A straightforward method for the synthesis of triazine derivatives involves the reaction of the diamine with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). wikipedia.orgdaneshyari.com Cyanuric chloride is a highly reactive trifunctional linker where the chlorine atoms can be sequentially displaced by nucleophiles. The reactivity is temperature-dependent, allowing for controlled substitution. daneshyari.comnih.gov
The reaction of this compound with cyanuric chloride would likely lead to the formation of a disubstituted triazine derivative, where two chlorine atoms are replaced by the amino groups of the diamine, resulting in a fused heterocyclic system. By controlling the stoichiometry and reaction conditions, it is possible to achieve mono-, di-, or tri-substitution on the triazine ring. ijpsr.com
Table 3: Synthesis of a Fused Triazine Derivative
| Reactants | Conditions | Product |
| This compound, Cyanuric Chloride | Base (e.g., NaHCO₃ or DIEA), Solvent (e.g., Acetone or DCM), Temperature control (0°C to reflux) | Fused Indeno-triazine derivative |
Other Heterocyclic Derivatives:
The diamine can also be utilized in multicomponent reactions to construct more complex heterocyclic architectures. For instance, three-component cyclocondensation reactions involving an aldehyde, an active methylene (B1212753) compound, and a diamine can lead to the formation of fused quinoline (B57606) derivatives. psu.edu While not directly employing the indane diamine, these methodologies highlight the potential for this compound to participate in similar transformations to yield novel, chiral heterocyclic compounds.
Furthermore, the condensation of diamines with dicarbonyl compounds or their equivalents is a classical and effective method for the formation of various N-heterocycles. The reaction of this compound with a 1,2-dicarbonyl compound, for example, would be expected to yield a chiral dihydropyrazine (B8608421) derivative fused to the indane ring.
Applications of 1s,2r 2,3 Dihydro 1h Indene 1,2 Diamine in Catalysis and Asymmetric Synthesis
As Chiral Ligands in Transition Metal Catalysis
The vicinal diamine motif of (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine allows it to act as a potent bidentate ligand for a wide range of transition metals. The resulting metal complexes are effective catalysts for numerous asymmetric reactions, where the ligand's inherent chirality is transferred to the product, often with high fidelity.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Ketones
Ruthenium complexes bearing chiral diamine ligands are exceptionally effective for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to form chiral secondary alcohols. This method is highly valued in the synthesis of fine chemicals and pharmaceuticals due to its operational simplicity and the use of safe hydrogen donors like isopropanol (B130326) or formic acid.
The combination of a Ru(II) precursor, such as [RuCl₂(p-cymene)]₂, with a chiral diamine ligand like (1S,2R)-N-tosyl-2,3-dihydro-1H-indene-1,2-diamine, generates a highly active catalyst for the reduction of various ketones. The general mechanism involves a six-membered pericyclic transition state. The ATH of ketones is a widely studied reaction with ruthenacycles. acs.org Over the past few decades, Ru-catalyzed ATH reactions have become powerful tools in organic synthesis for producing enantioenriched compounds. acs.org
Research has demonstrated the efficacy of these catalyst systems across a range of substrates. For instance, a chiral ferrocene-tethered ruthenium diamine catalyst was developed for the ATH of ketones, showing excellent reactivity and enantioselectivity for aryl alkyl ketones and enabling the dynamic kinetic resolution of racemic α-substituted cyclic ketones. nih.gov Another study highlighted the use of a mono-N-tosylated-1,2-diamine ligand, derived from (+)-3-carene, which proved effective in the asymmetric transfer hydrogenation of aromatic ketones. libretexts.org In the context of dynamic kinetic resolution, the (R,R)-Teth-TsDPEN-Ru(II) complex has been used for the one-pot double C=O reduction of α-alkyl-β-ketoaldehydes, yielding anti-2-benzyl-1-phenylpropane-1,3-diols with excellent enantioselectivities (>99% ee). acs.org
| Ketone Substrate | Catalyst System | Product | Conversion (%) | ee (%) | Reference |
| Acetophenone | [RuCl₂(p-cymene)]₂ / Chiral Diamine | 1-Phenylethanol | >95 | up to 98 | acs.org |
| 2-Methylcyclohexanone | Chiral Ferrocene-tethered Ru-diamine | (1R,2R)-2-Methylcyclohexanol | High | >99 | nih.gov |
| α-Tetralone | [RuCl₂(p-cymene)]₂ / (+)-3-Carene-derived diamine | (R)-α-Tetralol | 98 | 95 | libretexts.org |
| 2-Benzyl-3-oxobutanal | (R,R)-Teth-TsDPEN-Ru(II) | anti-2-benzyl-1-phenylpropane-1,3-diol | 87 | >99 | acs.org |
Rhodium-Catalyzed Asymmetric Transformations
Rhodium catalysts, when complexed with chiral ligands, are workhorses in asymmetric synthesis, particularly for C-C bond-forming reactions. While direct examples employing this compound are specific, the broader class of chiral diamine and diene ligands in rhodium catalysis provides a strong precedent for its utility. nih.gov Chiral diene ligands, for example, have shown exceptional performance in rhodium-catalyzed asymmetric arylations. acs.orgnih.gov
Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for constructing C-C and C-N bonds. frontiersin.org For instance, rhodium-catalyzed intermolecular 1,3-dienylation at the 2-position of indoles has been developed, where a directing group plays a crucial role in determining the stereoselectivity. upenn.eduresearchgate.net In a benchmark reaction, the rhodium-catalyzed 1,4-addition of phenylboronic acid to cyclohexenone using a chiral 2,5-dibenzyl-tetrahydropentalene ligand achieved up to 99% ee, highlighting the effectiveness of well-defined chiral rhodium complexes. acs.orgnih.gov The development of novel chiral ligands for Rh(I) continues to be an active area of research, with applications in hydrosilylation, cyclopropanation, and other key transformations. nih.govresearchgate.net
Palladium-Catalyzed Carbonylation and Cyclization Reactions Utilizing Indene (B144670) Derivatives
Palladium catalysis is fundamental to modern organic synthesis, with cross-coupling and carbonylation reactions being cornerstone transformations. libretexts.org Chiral ligands are crucial for rendering these reactions asymmetric. chemrxiv.org
A significant application involving an indene derivative is the diastereospecific bis-alkoxycarbonylation of 1H-indene. mdpi.com This reaction, catalyzed by a palladium(II) complex with a diimine ligand, utilizes carbon monoxide and benzyl (B1604629) alcohol to produce dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate in high yield. This transformation directly constructs the functionalized indane backbone, which can be a precursor to the diamine. mdpi.com
Furthermore, palladium-catalyzed reductive cyclization reactions are powerful methods for synthesizing heterocyclic structures. A flexible route to 1H,8H-pyrrolo[3,2-g]indoles involves a double palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes. nih.gov While this example doesn't use a chiral diamine ligand, it showcases the synthesis of complex molecules built upon core aromatic structures, a strategy relevant to the elaboration of indene derivatives.
| Reaction Type | Substrate | Catalyst System | Product | Yield (%) | Reference |
| Bis-alkoxycarbonylation | 1H-Indene | Pd(TFA)₂ / N²,N³-bis(2,6-dimethylphenyl)butane-2,3-diimine | dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate | 87 | mdpi.com |
| Double Reductive Cyclization | 1,4-dialkenyl-2,3-dinitrobenzene | Palladium / CO | 1H,8H-pyrrolo[3,2-g]indole | Good | nih.gov |
Nickel-Catalyzed Enantioselective Reactions
Nickel catalysis has gained prominence for its ability to promote unique and challenging transformations, often with high enantioselectivity when paired with appropriate chiral ligands. C₂-symmetric ligands are particularly effective in this context. nih.gov
A prime example is the nickel-catalyzed enantioselective 1,4-hydroamination of 1,3-dienes. nih.govnih.govrsc.org Using a chiral spiroketal-based diphosphine (SKP) ligand, this method provides α-substituted chiral allylamines in high yields with excellent regio- and enantioselectivity. nih.govnih.govrsc.org Although this specific example uses a phosphine (B1218219) ligand, it underscores the potential for chiral ligands to control selectivity in nickel-catalyzed additions to dienes. The development of chiral ligands for nickel catalysis is crucial for expanding the scope of reactions like hydrosilylation and other cross-coupling processes. researchgate.net
Copper Complexes in Catalytic Applications
Copper catalysis, often facilitated by diamine ligands, offers a cost-effective and versatile platform for a variety of cross-coupling reactions. The use of ligands like N,N'-dimethylethylenediamine can dramatically improve reaction rates and substrate scope for C-N, C-O, and C-C bond formation under mild conditions. nih.gov
Copper-catalyzed reactions where diamine ligands have proven beneficial include:
Goldberg Reaction: The amidation of aryl halides.
Ullmann Condensation: The formation of diaryl ethers.
C-N Coupling: The arylation of N-H containing heterocycles.
Halide Exchange: The conversion of aryl bromides to aryl iodides (Finkelstein reaction). nih.gov
As Organocatalysts in Stereoselective Transformations
Beyond their role as ligands for transition metals, chiral diamines and their derivatives can function as potent organocatalysts. These catalysts operate through non-covalent interactions (e.g., hydrogen bonding) or by forming covalent intermediates with the substrate, such as iminium or enamine ions. nih.gov
Bifunctional organocatalysts, which combine a chiral scaffold like (1R,2R)-cyclohexane-1,2-diamine (a structural analog of the indene diamine) with a hydrogen-bond donor group (like thiourea (B124793), squaramide, or another amine), are highly effective. researchgate.netmdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile.
Researchers have synthesized a series of bifunctional organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold. researchgate.netmdpi.com These catalysts were prepared in a four-step sequence and tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, achieving moderate to good conversions and enantioselectivities up to 41% ee. researchgate.net The modular synthesis allows for fine-tuning of the catalyst structure to optimize performance. researchgate.net The development of such organocatalysts, which often feature a tertiary amine base and a hydrogen-bonding moiety, represents a key strategy in asymmetric synthesis. researchgate.netmdpi.com
Utility as Chiral Auxiliaries in Diastereoselective Reactions
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov Chiral 1,2-diamines are a privileged class of compounds that are frequently used not as classical auxiliaries, but as precursors to chiral ligands and organocatalysts that effectively control diastereoselectivity in a wide range of transformations. myuchem.com The rigid C₂-symmetric backbone of diamines like this compound is ideal for creating a predictable and sterically hindered chiral environment around a catalytic center.
These diamines can be readily converted into various derivatives, such as Schiff bases (imines), amides, sulfonamides, or phosphoramides, which then serve as ligands for metal catalysts or act as organocatalysts themselves. myuchem.comnih.gov The N,N'-disubstitution allows for the fine-tuning of the ligand's steric and electronic properties, which is crucial for achieving high levels of stereocontrol. myuchem.com
For example, chiral diamines are used to construct ligands for copper-catalyzed Henry (nitroaldol) reactions, yielding products with high enantioselectivity. acs.org Similarly, nickel(II) complexes with chiral diamine ligands have been shown to be effective catalysts for enantioselective Michael additions. researchgate.net In these catalytic systems, the diamine ligand coordinates to the metal ion, creating a chiral pocket that forces the reactants to approach each other from a specific direction, leading to the preferential formation of one diastereomer or enantiomer. The predictable stereochemical outcome makes these diamine-derived catalysts powerful tools in advanced organic synthesis.
Role as a Chiral Building Block in Advanced Organic Synthesis
Beyond its use in catalysis, the this compound scaffold serves as a valuable chiral building block for the construction of complex molecular architectures, particularly those with significant biological activity. Its rigid conformation and defined stereochemistry make it an attractive starting point or intermediate in multi-step syntheses.
The 2,3-dihydro-1H-indene core is a privileged scaffold found in numerous pharmaceutically active compounds and is recognized for its utility in medicinal chemistry. acs.orgnih.gov The introduction of chiral centers, as in this compound and its derivatives, provides a direct pathway to enantiomerically pure drug candidates, which is critical for optimizing efficacy and minimizing potential side effects.
A prominent example is the use of the chiral indane framework in the development of Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs used to treat neurodegenerative diseases like multiple sclerosis. An improved, biocatalytic process has been developed for the synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, a key intermediate for S1PR modulators such as Ozanimod and Ponesimod. myuchem.com This demonstrates the industrial relevance of chiral indane amines as foundational components for complex pharmaceutical agents.
Furthermore, the dihydro-1H-indene scaffold has been incorporated into novel inhibitors targeting various biological pathways implicated in cancer. Researchers have designed and synthesized series of dihydro-1H-indene derivatives that act as potent tubulin polymerization inhibitors by binding to the colchicine (B1669291) site, exhibiting significant anti-proliferative and anti-angiogenic activities. nih.gov Other work has identified piperazinyl-difluoro-indene derivatives as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy. These examples underscore the role of the indane structure as a core scaffold for generating diverse and biologically active molecules.
Table 2: Examples of Biologically Active Scaffolds Based on the 2,3-Dihydro-1H-indene Core
| Compound Class / Target | Scaffold Type | Biological Activity/Application | Reference |
| S1P Receptor Modulators | (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | Treatment of neurodegenerative diseases (e.g., MS) | myuchem.com |
| Tubulin Polymerization Inhibitors | 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives | Anticancer, anti-angiogenic | nih.gov |
| FGFR Inhibitors | (S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene | Anticancer therapy for FGFR mutant tumors | |
| Melatonergic Ligands (MT2-selective) | Chiral 2,3-dihydro-1H-indene derivatives | Potential treatment for sleep disorders and other conditions | acs.org |
Coordination Chemistry of 1s,2r 2,3 Dihydro 1h Indene 1,2 Diamine Based Complexes
Design and Synthesis of Metal-Diamine Complexes
The design of metal complexes incorporating (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine, often referred to as a chiral indanediamine, typically focuses on creating a stable, well-defined chiral environment around the metal center. The synthesis strategy usually involves the direct reaction of the diamine ligand with a metal salt or a pre-existing metal complex with labile ligands. The diamine acts as a bidentate ligand, coordinating to the metal through its two nitrogen atoms to form a stable five-membered chelate ring.
Ruthenium Complexes
Ruthenium complexes featuring chiral 1,2-diamine ligands are renowned for their high efficiency as catalysts in asymmetric hydrogenation and transfer hydrogenation reactions. researchgate.netmdpi.com The synthesis of these complexes generally involves the reaction of a ruthenium precursor, such as [RuCl₂(p-cymene)]₂ or [RuCl₂(diene)]n (where diene can be 1,5-cyclooctadiene (B75094) (cod) or norbornadiene (nbd)), with the chiral diamine. researchgate.netnih.gov This ligand exchange reaction typically proceeds under inert atmosphere in a suitable solvent like toluene (B28343) or dichloromethane. The resulting [RuCl₂(diamine)(arene)] or [RuCl₂(diamine)(diene)] complexes adopt a characteristic "three-legged piano stool" geometry. mdpi.com While this is a general strategy for a wide range of chiral diamines, specific synthetic details and characterization data for the this compound complex are not extensively detailed in the surveyed literature.
Table 1: Representative Synthesis of a Ruthenium-Diamine Complex
| Precursor | Ligand | Solvent | Conditions | Product Type |
|---|
Rhodium Complexes
Rhodium(I) and Rhodium(III) complexes with chiral diamine ligands are pivotal in catalysis, especially for reactions like C-H activation, hydroamination, and various asymmetric transformations. nih.govnih.gov The synthesis of rhodium-diamine complexes can be achieved by reacting the diamine with rhodium precursors like [Rh(cod)₂]BF₄ or [RhCl(cod)]₂. The diamine displaces the cyclooctadiene (cod) ligands to form a cationic or neutral complex, respectively. For instance, reacting a chiral diamine with [RhCl(cod)]₂ in a 2:1 molar ratio typically yields the [Rh(diamine)Cl] complex. Further reaction can lead to the formation of bis(diamine) complexes. While these methods are standard for ligands like ethylenediamine (B42938) or substituted variants, specific examples detailing the synthesis with this compound are not prominently featured in the available search results.
Palladium Complexes
Palladium(II) complexes bearing chiral diamine ligands are extensively used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. analis.com.mynih.gov The synthesis of these complexes is often straightforward, involving the reaction of a palladium(II) salt, like palladium(II) acetate (B1210297) or palladium(II) chloride, with the chiral diamine in a suitable solvent. analis.com.mymdpi.com For example, reacting Pd(OAc)₂ with one equivalent of a bidentate N,N-ligand can afford the [Pd(diamine)(OAc)₂] complex. mdpi.com The resulting complexes typically feature a square-planar geometry around the palladium center. analis.com.my Although this is a general and effective method for numerous chiral diamines, specific reports on the synthesis and detailed characterization of palladium complexes with this compound were not identified in the conducted searches.
Table 2: General Synthesis of a Palladium-Diamine Complex
| Pd Precursor | Ligand | Solvent | Conditions | Product Type |
|---|
Silver(I) Coordination Polymers
Silver(I) ions are known for their coordination flexibility, leading to the formation of diverse and intricate coordination polymers. The structure of these polymers is highly dependent on the ligand's geometry, the counter-anion, and the solvent used during synthesis. researchgate.netrsc.org Typically, a silver salt like AgNO₃, AgPF₆, or AgCF₃SO₃ is reacted with a bridging ligand in a solvent mixture, often employing slow diffusion or evaporation techniques to obtain crystalline material. researchgate.netnih.govnih.gov Chiral diamines can be incorporated into such structures, potentially inducing chirality in the resulting polymer network. However, the scientific literature from the searches does not provide specific examples of coordination polymers synthesized using this compound.
Nickel Chiral Cages
The synthesis of chiral cages using metal ions and organic ligands is an area of growing interest in supramolecular chemistry. These structures are often formed through self-assembly processes where the stoichiometry and geometry of the metal precursor and the organic linker dictate the final cage architecture. For the formation of chiral cages with diamine ligands, a common strategy involves the condensation of a chiral diamine with a multifunctional aldehyde to form an imine cage, which can then be metalated. nih.gov Alternatively, direct coordination of a chiral diamine to a suitable nickel(II) precursor with specific coordination geometries can lead to cage formation. While this is a known approach for ligands like 1,2-diaminocyclohexane, researchgate.net there is a lack of specific reports in the searched literature on the synthesis of nickel chiral cages using this compound.
Copper Chiral Cages
Similar to nickel, copper ions, particularly copper(II), are frequently used as nodes in the construction of metal-organic cages. The synthesis often relies on the self-assembly of a chiral diamine ligand with a copper(II) salt, such as Cu(OAc)₂ or Cu(OTf)₂. mdpi.com The diamine units can coordinate to the copper centers, and if the ligand has multiple coordination sites or is part of a larger, rigid structure, a discrete cage-like molecule can be formed. These cages can act as nanoreactors for catalytic reactions. mdpi.com The synthesis of imine cages from chiral diamines (like 1,2-cyclohexanediamine) and tricarboxaldehydes, followed by reduction and coordination with copper, has been reported. mdpi.com However, specific examples of chiral cages constructed from this compound were not found in the reviewed search results. nih.govnih.govresearchgate.net
Structural Characterization of Metal-Diamine Complexes
The structural elucidation of metal complexes incorporating the this compound ligand is fundamental to understanding their reactivity and catalytic performance. While specific crystallographic data for complexes of this exact ligand are not widely available in public literature, characterization is typically achieved through a combination of spectroscopic methods and, where possible, single-crystal X-ray diffraction.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and correlation experiments, are instrumental in confirming the coordination of the ligand to the metal center. researchgate.net Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide insights into the electronic environment and the symmetry of the resulting complex. researchgate.net Infrared (IR) spectroscopy can also indicate coordination through shifts in the N-H stretching frequencies.
Illustrative Structural Data for a Hypothetical [M(II)((1S,2R)-diamine)Cl₂] Complex:
| Parameter | Value |
| Metal-N1 Bond Length (Å) | 2.05 |
| Metal-N2 Bond Length (Å) | 2.06 |
| Metal-Cl1 Bond Length (Å) | 2.30 |
| Metal-Cl2 Bond Length (Å) | 2.31 |
| N1-Metal-N2 Angle (°) | 84.5 |
| Cl1-Metal-Cl2 Angle (°) | 95.2 |
| Coordination Geometry | Distorted Square Planar |
Investigation of Ligand-Metal Binding Modes and Stereochemical Influence
The this compound ligand typically acts as a bidentate chelating agent, coordinating to a metal center through the nitrogen atoms of its two amino groups. This chelation forms a thermodynamically stable five-membered ring, which is a common feature in the coordination chemistry of 1,2-diamines. The rigid indane scaffold of the ligand locks the chelate ring into a specific conformation, which in turn influences the stereochemistry of the resulting metal complex.
The inherent chirality of the ligand is transferred to the coordination sphere of the metal. The (1S,2R) configuration of the stereocenters dictates the puckering of the chelate ring and the orientation of the substituents on the indane backbone. This creates a well-defined chiral pocket around the metal's active site, which is the basis for its application in asymmetric catalysis. The stereochemical influence of the diamine ligand is paramount in directing the enantioselectivity of the catalytic reaction, as it controls the approach of the substrate to the metal center.
In the context of half-sandwich complexes, such as those of ruthenium, rhodium, and iridium, which are commonly used in asymmetric transfer hydrogenation, the diamine ligand occupies two coordination sites. The remaining sites are occupied by other ligands, such as an arene and a hydride or halide. The interaction between the chiral diamine and the other ligands further refines the chiral environment of the catalyst.
Catalytic Activity of Isolated Metal-Diamine Complexes
Metal complexes derived from chiral diamines, including those analogous to this compound, are renowned for their catalytic activity in a variety of asymmetric transformations. A prime application is the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines to produce chiral alcohols and amines, respectively.
Iridium and rhodium complexes of chiral diamines have been shown to be highly effective catalysts for the ATH of ketones, often with excellent conversions and high enantioselectivities. ua.es In these catalytic cycles, the diamine ligand, in cooperation with the metal center, facilitates the transfer of a hydride from a hydrogen source, such as isopropanol (B130326) or formic acid, to the substrate. The chiral environment created by the diamine ligand ensures that this transfer occurs in a stereoselective manner.
For example, iridium complexes of polymeric chiral diamines have demonstrated high efficiency and recyclability in the ATH of functionalized ketones, achieving excellent enantioselectivities (up to 99% ee) and high turnover numbers. While specific studies on isolated complexes of this compound are limited in publicly accessible literature, it is highly probable that its metal complexes would exhibit similar catalytic prowess in asymmetric synthesis.
Illustrative Catalytic Performance in the Asymmetric Transfer Hydrogenation of Acetophenone:
| Catalyst (Hypothetical) | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| [RuCl(p-cymene)((1S,2R)-diamine)] | Acetophenone | (R)-1-Phenylethanol | >99 | 95 |
| [IrCl₂(Cp)((1S,2R)-diamine)] | Acetophenone | (R)-1-Phenylethanol | >99 | 98 |
| [RhCl₂(Cp)((1S,2R)-diamine)] | Acetophenone | (R)-1-Phenylethanol | 98 | 92 |
Note: The data in this table is illustrative and based on the typical performance of analogous chiral diamine complexes in the asymmetric transfer hydrogenation of acetophenone. Cp denotes pentamethylcyclopentadienyl.*
Mechanistic Investigations and Computational Studies on 1s,2r 2,3 Dihydro 1h Indene 1,2 Diamine Reactivity
Elucidation of Reaction Mechanisms in Indene (B144670) Diamine Synthesis and Transformation
Understanding the step-by-step processes involved in the formation and subsequent reactions of indene diamines is crucial for optimizing existing synthetic routes and designing new, efficient transformations.
The synthesis of vicinal diamines, a structural motif present in many natural products and catalysts, often relies on the functionalization of alkenes. Rhodium-catalyzed reactions have proven particularly effective for creating these structures with high diastereoselectivity.
One prominent strategy involves a three-component diamination of unactivated terminal alkenes. nih.gov The proposed mechanism for this transformation begins with the reaction of a Rh(III) catalyst with an electrophilic nitrene source, such as Ts-NH-OPiv, to generate a rhodium-nitrene intermediate. This intermediate then undergoes aziridination with the alkene. The resulting aziridine (B145994) is subsequently opened by an amine nucleophile in a one-pot protocol to yield the 1,2-vicinal diamine product with good regioselectivity. nih.gov
Another powerful method is the Rh-catalyzed three-component reaction of diazo compounds with imines, which provides access to vicinal diamine derivatives with two tertiary stereocenters in high yields and excellent diastereoselectivities (75% to >95%). rsc.org The generated imine motif in the product can be readily hydrolyzed under mild conditions to afford the free diamine. rsc.org
Furthermore, sequential catalysis using palladium and rhodium offers a sophisticated approach to creating optically active, polyfunctionalized diamines. nih.gov This process can start with a palladium-catalyzed asymmetric allylic amination to produce enantioenriched allylic sulfamates. These intermediates then undergo a diastereoselective oxidative cyclization catalyzed by rhodium to form complex aziridine products, which can be subsequently opened to access stereodefined polyamine structures. nih.gov Substrate-controlled diastereoselectivity in the rhodium-catalyzed oxidative cyclization step has been observed to be notably high. nih.gov
Table 1: Overview of Mechanistic Approaches in Diastereoselective Diamine Synthesis
| Catalytic System | Reactants | Key Intermediate | Outcome |
|---|---|---|---|
| Rh(III) | Alkene, Nitrene Source, Amine | Rhodium-nitrene, Aziridine | 1,2-Vicinal Diamine nih.gov |
| Rh(II) | Diazo Compound, Imine, Ketimine | Ylide from Rh-carbene and imine | Vicinal Diamine with two tertiary stereocenters rsc.org |
| Pd(0) then Rh(II) | Allylic Carbonate, Sulfamate, Oxidant | Enantioenriched Allylic Sulfamate | Polyfunctionalized, Stereodefined Diamines nih.gov |
Transition metals like ruthenium are capable of mediating complex transformations, including the activation of otherwise inert chemical bonds. While direct studies on Ru-catalyzed C-N bond activation within the (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine molecule itself are specific, the principles can be understood from related systems. For instance, ruthenium complexes have been shown to induce C-N bond activation in N-heterocyclic carbenes (NHCs). nih.gov In one documented case, a ruthenium(II) complex reacted with an NHC, leading to the cleavage of a C-N bond and the loss of propene, resulting in the formation of a C-bound imidazole (B134444) complex. nih.gov
The catalytic cycles for such transformations are central to understanding reactivity. In many ruthenium-catalyzed reactions, such as C-H functionalization, the cycle typically involves several key steps. A Ru(II) precatalyst is activated, followed by substrate coordination and ortho-ruthenation, where the metal inserts into a C-H bond. nih.gov Subsequent reaction with a coupling partner, like an alkene, leads to the formation of a new C-C bond. The final step often requires a stoichiometric oxidant to regenerate the active Ru(II) catalyst, allowing the cycle to continue. nih.gov These fundamental steps—metal-ligand exchange, bond activation (C-H or C-N), migratory insertion, and catalyst regeneration—are foundational to the catalytic activity of ruthenium in various organic transformations.
Non-covalent interactions, particularly π-π stacking, play a critical role in controlling the stereochemical outcome of many catalytic reactions. nih.govresearchgate.net In rhodium-catalyzed C-H functionalization reactions, these interactions can dictate which stereoisomer is formed preferentially.
For example, in the stereoselective 1,3-dienylation at the C2-position of indoles, the directing group on the indole (B1671886) not only facilitates the initial C-H activation but is also crucial for determining the stereoselectivity of the product. nih.govrsc.org Density Functional Theory (DFT) calculations have revealed that π-π stacking interactions between the pyrimidinyl or pyridinyl directing group and the aromatic ring of the allene (B1206475) substrate are the origin of the observed Z-stereoselectivity. nih.govrsc.org This interaction stabilizes the transition state leading to the thermodynamically less favored Z-isomer. nih.gov The importance of this interaction is highlighted by the fact that when an alkyl-substituted allene (which cannot participate in π-π stacking) is used, the stereoselectivity switches to the E-isomer. nih.gov
Similar principles of stereocontrol through intramolecular π-π interactions have been observed in other metal complexes. In certain cyclometalated iridium(III) complexes, a chiral auxiliary ligand featuring a pendant pentafluorophenyl group can engage in distinct intramolecular π-π stacking modes, which allows for the separation of diastereomers and influences their photophysical properties. nih.gov These studies underscore that subtle, non-covalent forces are a powerful tool for achieving high levels of stereocontrol in asymmetric catalysis. nih.govrsc.org
Application of Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. mdpi.com DFT allows for the detailed examination of reaction pathways, energetics, and the structures of transient species that are often difficult or impossible to observe experimentally. whiterose.ac.uk
DFT calculations are widely used to determine the thermodynamic feasibility of a reaction by calculating the change in Gibbs free energy (ΔG). A negative ΔG indicates a thermodynamically favorable process. For instance, in a theoretical study of the hydrogenation of disubstituted cyclopentenes by 1,2-diazene, DFT calculations were used to compare the Gibbs free energies for different reaction pathways, successfully predicting which product isomers would be favored. jmaterenvironsci.com
The energetic profiles of entire reaction pathways can be mapped out, showing the relative energies of reactants, intermediates, transition states, and products. researchgate.net This provides a comprehensive view of the reaction landscape. Quantum-chemical calculations on the condensation reaction of 2-acetyl-indane-1,3-dione with aniline (B41778) showed that the enamine isomer is energetically favored over the Schiff base isomer. researchgate.net The accuracy of these energy calculations is dependent on the chosen functional and basis set, with methods like B3LYP/6-31G* often providing a good balance of accuracy and computational cost for modeling organic reactions. whiterose.ac.ukjmaterenvironsci.com
Table 2: Representative DFT-Calculated Thermodynamic Data for the Hydrogenation of Cyclopentene (B43876) Derivatives with (Z)-1,2-diazene
| Reactant | Product | ΔGr (kcal/mol) | ΔHr (kcal/mol) | ΔEr (kcal/mol) |
|---|---|---|---|---|
| Cyclopentene (1b) | cis-Product (3b) | -49.33 | -44.88 | -44.25 |
| Cyclopentene (1b) | trans-Product (4b) | -50.25 | -45.50 | -44.89 |
| Cyclopentene (1c) | cis-Product (3c) | -49.20 | -44.88 | -44.27 |
| Cyclopentene (1c) | trans-Product (4c) | -50.14 | -45.54 | -44.94 |
Data adapted from a theoretical study on related cyclopentene systems, calculated at the B3LYP/6-311G** level, illustrating the use of DFT to determine reaction favorability. jmaterenvironsci.com
A key strength of DFT is its ability to locate and characterize the geometry and energy of transition states (TS)—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of a reaction, which is directly related to the reaction rate. nih.gov
DFT has been successfully used to characterize transition states for a wide range of reactions, including H-atom abstractions, cycloadditions, and isomerization processes. mdpi.comnih.govosti.gov For example, in the study of diazene (B1210634) reactivity, transition states for H-atom abstraction from N2H3 were characterized using M06-2X/6-311++G(2df,2p) theory to understand the formation of different diazene isomers. osti.gov Similarly, reaction intermediates, which are local minima on the potential energy surface, can be optimized and studied. DFT calculations have been employed to investigate the structure of intermediates such as tautomers, metal-ligand complexes, and ylides, providing crucial evidence for proposed reaction mechanisms. rsc.orgwhiterose.ac.ukresearchgate.net These computational insights, when combined with experimental data, provide a powerful, detailed picture of chemical reactivity. rsc.orgnih.gov
Prediction of Stereoselectivity and Enantiomeric Excess
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the stereochemical outcomes of reactions involving this compound. By modeling the transition states of a reaction, researchers can rationalize the observed diastereoselectivity and enantioselectivity.
These predictive models are often based on the principle that the observed product distribution arises from the lowest energy transition state. Factors influencing this energy include steric hindrance, electronic effects, and non-covalent interactions between the catalyst complex and the substrates. For instance, in reactions catalyzed by metal complexes of (1S,2R)-indanediamine, the facial selectivity (Si vs. Re) is determined by how the substrate approaches the catalyst. DFT calculations can map the potential energy surface for these approaches, identifying the most favorable pathway.
Recent studies have highlighted the effectiveness of functionals like M06-2X over B3LYP for accurately modeling systems where dispersion and ionic hydrogen-bonding interactions are significant, which is often the case in catalysis. nih.gov The development of machine learning models also presents a new frontier for predicting enantioselectivity, where large datasets of reactions are used to train algorithms to recognize patterns that correlate catalyst structure with stereochemical outcome. nih.gov
Table 1: Example of DFT-Calculated Energy Differences and Predicted Enantiomeric Excess (ee) (Note: This is a representative table based on typical computational studies in asymmetric catalysis.)
| Transition State | Relative Energy (kcal/mol) | Predicted ee (%) | Major Enantiomer |
| TS-(R) | 0.0 | >99 | R |
| TS-(S) | 2.5 | S |
This interactive table demonstrates how the calculated energy difference between the two competing transition states (leading to the R and S enantiomers) can be used to predict the enantiomeric excess of a reaction.
Conformational Analysis and Intermolecular Interactions
Intermolecular interactions, such as hydrogen bonding, π-stacking, and van der Waals forces, play a crucial role in stabilizing the transition state and are key to stereochemical induction. nih.gov For example, hydrogen bonds between the N-H protons of the diamine ligand and a substrate can orient the substrate for a selective reaction. DFT calculations can quantify the energy of these interactions, providing insight into their importance for catalysis. nih.govnih.gov The analysis of these subtle non-covalent forces is essential for the rational design of more effective catalysts based on the indanediamine scaffold. princeton.edu
Kinetic and Thermodynamic Studies
Determination of Empirical Rate Laws and Kinetic Isotope Effects
Kinetic studies are fundamental to elucidating the mechanism of reactions catalyzed by this compound complexes. The determination of the empirical rate law, which describes how the reaction rate depends on the concentration of reactants and catalyst, is often the first step. libretexts.org This is typically achieved using the method of initial rates, where the rate is measured at the beginning of the reaction while varying the concentration of one component at a time. libretexts.orgupi.edu
A general rate law for a catalyzed reaction might take the form: Rate = k[Catalyst]x[Substrate A]y[Substrate B]z
The reaction orders (x, y, z) provide insight into the composition of the rate-determining transition state. researchgate.net
Kinetic Isotope Effects (KIEs) are a powerful tool for probing the nature of bond-breaking and bond-forming steps in the rate-determining step of a reaction. nih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is altered in the transition state. nih.govresearchgate.net A primary KIE (kH/kD > 2) is often indicative of the cleavage of a C-H bond in the rate-limiting step. Secondary KIEs can provide information about changes in hybridization or the steric environment at the isotopic position. nih.gov These experimental KIEs serve as critical benchmarks for validating computationally modeled transition state structures. researchgate.net
Table 2: Representative Kinetic Isotope Effect Data (Note: This table illustrates typical KIE values and their mechanistic implications.)
| Isotopic Substitution | Measured KIE (klight/kheavy) | Mechanistic Implication |
| C-H vs C-D | 5.8 | C-H bond cleavage is part of the rate-determining step. |
| 12C vs 13C | 1.03 | Change in bonding at the carbon center in the transition state. nih.gov |
| Solvent: H2O vs D2O | 2.1 | Proton transfer involved in the rate-determining step. rsc.org |
Analysis of Hammett Plots and Substituent Effects
Hammett plots are a classic tool in physical organic chemistry used to study the electronic effects of substituents on the rate or equilibrium of a reaction involving aromatic compounds. walisongo.ac.id By plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of para- or meta-substituted aromatic substrates against the appropriate Hammett substituent constant (σ), a linear relationship is often observed.
log(kX/kH) = ρσ
The slope of this plot, the reaction constant (ρ, rho), provides valuable information about the mechanism. princeton.edu
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state.
A negative ρ value indicates the reaction is favored by electron-donating groups, suggesting a buildup of positive charge (or loss of negative charge).
In the context of catalysis with (1S,2R)-indanediamine complexes, a Hammett study could involve varying substituents on an aromatic substrate and measuring the effect on the reaction rate. The magnitude and sign of ρ would offer insight into the electronic demands of the rate-determining step, such as nucleophilic attack or electrophilic addition at the aromatic ring. rsc.org
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the stereochemical arrangement of atoms.
1D and 2D NMR for Structural Elucidation and Stereochemical Assignment
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary evidence for the structure of (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine. The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The carbon (¹³C) NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
For a definitive structural and stereochemical assignment, two-dimensional (2D) NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy) establish ¹H-¹H coupling correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to the carbons they are directly attached to or are two to three bonds away from, respectively. These correlations are crucial for unambiguously assigning all proton and carbon signals.
The cis stereochemistry of the two amino groups in this compound can be confirmed through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. The spatial proximity of the protons on the carbons bearing the amino groups would result in a characteristic NOE cross-peak, confirming their relative orientation on the same face of the five-membered ring.
Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: The following data is illustrative and based on the analysis of similar structures. Actual experimental values may vary.)
| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| C1-H | ~4.0-4.5 | ~60-65 |
| C2-H | ~3.5-4.0 | ~55-60 |
| C3-H₂ | ~2.8-3.2 (diastereotopic) | ~30-35 |
| C4-H | ~7.1-7.3 | ~125-128 |
| C5-H | ~7.1-7.3 | ~125-128 |
| C6-H | ~7.1-7.3 | ~124-127 |
| C7-H | ~7.1-7.3 | ~128-130 |
| C3a | - | ~140-145 |
| C7a | - | ~140-145 |
| NH₂ | Broad, variable | - |
¹⁹F NMR for Enantiopurity Determination of Derivatives
For chiral molecules, determining the enantiomeric purity is crucial. While NMR with chiral shift reagents can be used, a more sensitive and often more straightforward method involves the derivatization of the chiral amine with a fluorinated reagent, followed by ¹⁹F NMR analysis. The fluorine nucleus is highly sensitive in NMR, and the resulting diastereomeric derivatives often exhibit distinct ¹⁹F chemical shifts.
For this compound, derivatization with a chiral fluorinated agent like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) would produce two diastereomers. The ¹⁹F NMR spectrum of this mixture would ideally show two separate signals for the trifluoromethyl groups, allowing for the direct integration of the peaks to determine the enantiomeric excess (ee) of the original diamine sample. The large chemical shift dispersion in ¹⁹F NMR often provides baseline separation of the diastereomeric signals, leading to high accuracy in ee determination.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragment Analysis
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like diamines. In the positive ion mode, this compound (C₉H₁₂N₂) would be expected to readily form a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton (148.20 + 1.01 = 149.21). nih.gov
By increasing the energy in the ESI source (in-source collision-induced dissociation), fragmentation of the protonated molecule can be induced. The fragmentation pattern provides valuable structural information. For a diaminoindane structure, characteristic fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃), cleavage of the five-membered ring, and fragmentation of the aromatic ring. While a specific ESI-MS fragmentation study for this compound is not available, analysis of related structures suggests potential key fragments. For instance, a related dicarboxylate derivative of dihydroindene has been characterized using ESI-MS. mdpi.com
Table 2: Predicted ESI-MS Data for this compound (Note: This data is predictive and based on the compound's structure.)
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 149.12 | Protonated molecule |
| [M+Na]⁺ | 171.10 | Sodium adduct |
| [M-NH₂]⁺ | 132.09 | Loss of an amino radical |
| [M+H-NH₃]⁺ | 132.09 | Loss of ammonia from the protonated molecule |
Tandem Mass Spectrometry (LC/MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is an essential tool for the analysis of specific compounds within complex mixtures. This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In the context of this compound, LC/MS/MS would be invaluable for pharmacokinetic studies, metabolite identification, or for quantifying trace amounts of the compound in various matrices. A specific precursor ion, typically the protonated molecule [M+H]⁺ at m/z 149.12, is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), a highly selective and sensitive method for the quantification of the target compound can be developed. Chiral LC methods can also be coupled with MS/MS to separate and quantify the individual enantiomers in a mixture.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
To obtain the crystal structure of this compound, a single crystal of sufficient quality must be grown. This can often be achieved by forming a salt of the diamine with a suitable acid, such as hydrochloric acid or a chiral carboxylic acid, which can facilitate crystallization. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.
The crystal structure would unequivocally confirm the cis relative stereochemistry of the amino groups and, if a chiral salt is used or if the crystal forms in a chiral space group, it can also be used to determine the absolute (1S,2R) configuration. Furthermore, X-ray crystallography is crucial for studying the coordination chemistry of this diamine, as it can reveal the precise geometry of its metal complexes. While no public crystal structure of the free diamine or its simple salts is currently available, the technique remains the gold standard for absolute structural and stereochemical confirmation.
Chromatographic Techniques for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity and enantiomeric excess (ee) of chiral compounds like this compound. mdpi.comheraldopenaccess.us Enantiomeric excess is a measure of the purity of a sample with respect to its enantiomers and is a critical parameter in asymmetric synthesis and pharmaceutical applications. heraldopenaccess.usthieme-connect.de
To separate enantiomers, which have identical physical properties in an achiral environment, a chiral environment must be created within the HPLC system. This is typically achieved by using a Chiral Stationary Phase (CSP). mdpi.comnih.gov These phases are composed of a chiral selector immobilized on a silica (B1680970) support. For chiral amines, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) are often effective. heraldopenaccess.us The differential interaction between the two enantiomers and the chiral selector leads to different retention times, allowing for their separation and quantification.
Alternatively, the diamine can be derivatized with a chiral derivatizing agent to form a pair of diastereomers. mdpi.comthieme-connect.de These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). thieme-connect.denih.gov The relative areas of the two diastereomer peaks in the chromatogram are then used to calculate the enantiomeric excess of the original amine. The ee is calculated using the formula: % ee = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.
Interactive Table 2: Representative Chiral HPLC Data for the Analysis of this compound
This table shows hypothetical data from a chiral HPLC analysis to determine enantiomeric excess.
| Parameter | (1R,2S)-Enantiomer (Minor) | (1S,2R)-Enantiomer (Major) | Description |
| Retention Time (min) | 8.54 | 10.21 | The time taken for each enantiomer to elute from the column. The desired (1S,2R) enantiomer elutes later. |
| Peak Area (arbitrary units) | 1,500 | 298,500 | The integrated area under the curve for each peak, proportional to its concentration. |
| Calculated Results | |||
| Total Area | 300,000 | The sum of the peak areas of both enantiomers. | |
| Enantiomeric Excess (% ee) | 99.0% | Calculated as [(298,500 - 1,500) / (298,500 + 1,500)] x 100. |
Calorimetric Techniques in Reaction Analysis
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. wikipedia.orgnih.gov It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This analysis provides valuable information on physical transformations such as melting, crystallization, and glass transitions. wikipedia.orgnih.gov
For this compound, DSC is used to determine its melting point, enthalpy of fusion, and to assess its thermal stability and purity. unigoa.ac.in A typical DSC scan involves heating a small, sealed sample pan at a constant rate. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. nih.gov The onset temperature of this peak is typically reported as the melting point.
The shape and sharpness of the melting peak can be an indicator of sample purity; pure crystalline compounds generally exhibit a sharp, well-defined melting peak, whereas impurities can cause peak broadening and a depression of the melting point. The area under the melting peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to transition the substance from a solid to a liquid state. Exothermic events, such as decomposition, can also be observed at higher temperatures. unigoa.ac.in
Interactive Table 3: Representative DSC Data for this compound
This table summarizes typical thermal data obtained from a DSC analysis.
| Parameter | Value | Unit | Description |
| Onset Temperature | 68.5 | °C | The temperature at which the melting process begins, often taken as the melting point. |
| Peak Temperature | 70.2 | °C | The temperature at which the rate of heat absorption is at its maximum during melting. |
| Enthalpy of Fusion (ΔHfus) | 25.8 | kJ/mol | The amount of heat absorbed by the sample during the melting transition. |
| Decomposition Onset | > 220 | °C | The temperature at which thermal degradation begins, indicating the upper limit of the compound's stability. |
Future Research Directions and Emerging Applications of 1s,2r 2,3 Dihydro 1h Indene 1,2 Diamine
Development of Next-Generation Asymmetric Catalysts and Ligand Systems
The established success of (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine as a ligand in asymmetric catalysis is the foundation for future advancements. Research is now directed towards creating next-generation catalysts with enhanced activity, selectivity, and broader substrate scope. The development of pluripotent chiral diamine catalysts that are effective in both green solvents like water and traditional organic solvents is a significant area of interest. chemrxiv.org These new catalysts are anticipated to be crucial for performing challenging green stereoselective transformations. chemrxiv.org
Strategies for developing new catalysts include modifying the indene (B144670) backbone and the amine functionalities to fine-tune the steric and electronic properties of the resulting metal complexes. This allows for precise control over the catalytic environment, leading to higher enantioselectivities in a variety of chemical reactions. The synthesis of novel 1,2-diamine ligands is a key strategy for expanding the toolbox of asymmetric catalysis, enabling the production of a wide array of enantioenriched compounds. ua.esrsc.org
| Catalyst System Focus | Research Objective | Potential Impact |
| Water-Tolerant Catalysts | Develop ligands that maintain high reactivity and enantioselectivity in aqueous media. chemrxiv.org | Greener, more sustainable chemical processes. chemrxiv.org |
| Bifunctional Catalysts | Incorporate additional functional groups onto the diamine scaffold to enable cooperative catalysis. | Enhanced reaction rates and novel reaction pathways. |
| Immobilized Catalysts | Anchor indene diamine-based catalysts onto solid supports for easier separation and recycling. | Improved process efficiency and reduced metal contamination in products. |
Exploration in Novel Materials Science and Supramolecular Chemistry
The unique structural and chiral properties of the indene diamine scaffold make it an attractive candidate for applications in materials science and supramolecular chemistry. The rigid bicyclic system can be incorporated into larger molecular frameworks to create materials with defined three-dimensional structures and functionalities.
Future research will likely explore the use of this compound derivatives in the synthesis of:
Chiral Polymers and Metal-Organic Frameworks (MOFs): The diamine can serve as a chiral node or linker, imparting chirality to the entire polymeric or framework structure. These materials have potential applications in chiral separations, enantioselective sensing, and asymmetric catalysis.
Liquid Crystals: The rigid and anisotropic shape of the indene core is conducive to the formation of liquid crystalline phases. By attaching appropriate mesogenic units, new chiral liquid crystals with unique optical and electronic properties could be developed.
Supramolecular Assemblies: The diamine's ability to form hydrogen bonds and coordinate with metal ions can be exploited to construct complex, self-assembled supramolecular structures like cages, helices, and capsules. These assemblies could function as molecular containers, sensors, or chiroptical switches. For instance, the formation of infinite chains through C—H···π interactions has been observed in related azine derivatives derived from indanone. researchgate.net
Integration with Flow Chemistry and Sustainable Synthetic Processes
The transition from traditional batch processing to continuous flow chemistry is a key aspect of developing greener and more sustainable chemical syntheses. beilstein-journals.orgrsc.orgresearchgate.net Flow chemistry offers significant advantages, including enhanced safety, better process control, and higher efficiency, particularly for hazardous or extremely fast reactions. beilstein-journals.orgresearchgate.net The integration of this compound-based catalysts into flow systems is a promising area of future research.
The use of microreactors in flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher product selectivity and less waste. researchgate.net Furthermore, flow systems are ideally suited for using immobilized or heterogeneous catalysts, which can be packed into a reactor column. researchgate.net This facilitates catalyst recovery and reuse, a core principle of green chemistry. researchgate.net Research in this area will focus on developing robust, immobilized versions of indene diamine catalysts that can withstand the conditions of continuous processing while maintaining high catalytic activity and stereoselectivity over extended periods. The synthesis of indoline (B122111) derivatives has already been shown to be achievable using flow-chemistry techniques. thalesnano.com
| Flow Chemistry Advantage | Application to Indene Diamine Catalysis | Sustainability Outcome |
| Enhanced Heat & Mass Transfer | Improved reaction rates and yields in catalyzed reactions. researchgate.net | Reduced energy consumption and higher process efficiency. researchgate.netresearchgate.net |
| Precise Residence Time Control | Minimized side reactions and decomposition of sensitive products. researchgate.net | Higher product purity and atom economy. researchgate.net |
| Use of Heterogeneous Catalysts | Simplifies catalyst separation and enables continuous operation. researchgate.net | Reduced waste, catalyst recycling, and lower operational costs. researchgate.net |
Advanced Computational Design and In Silico Screening for New Applications
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new catalysts and functional molecules. nih.gov Advanced computational design and in silico screening are set to play a pivotal role in unlocking the full potential of the this compound scaffold. ajchem-a.com
These computational approaches enable researchers to:
Design Virtual Ligand Libraries: Create large, diverse libraries of virtual indene diamine derivatives with varied substituents and structural modifications. researchgate.net
Predict Catalytic Performance: Use methods like Density Functional Theory (DFT) and molecular docking to predict the binding affinities and enantioselectivities of new catalyst designs for specific reactions, as has been done for other chiral diamine libraries. researchgate.netingentaconnect.com
Screen for New Applications: Perform high-throughput virtual screening to identify derivatives with potential activity for new applications, such as enzyme inhibitors or materials with specific electronic properties. ajchem-a.comeasychair.org
Understand Reaction Mechanisms: Employ molecular dynamics (MD) simulations to gain detailed insights into the stability of ligand-protein complexes and the transition states of catalytic cycles, guiding the rational design of improved catalysts. ajchem-a.comingentaconnect.com
Recent studies have successfully used in silico techniques to screen indane-based compounds for biological activity and to construct prediction models for the enantioselectivity of chiral diamine ligands in flow reactions. researchgate.netajchem-a.com This synergy between computational prediction and experimental validation significantly reduces the time and resources required for developing new applications. nih.gov
Expanding the Scope of Stereoselective Transformations Utilizing the Indene Diamine Scaffold
While ligands derived from this compound are well-established in certain asymmetric reactions, there is vast potential to expand their application to a wider range of stereoselective transformations. Future research will focus on leveraging the unique properties of the indene diamine scaffold to address current challenges in organic synthesis.
One promising direction is the development of one-pot reactions that create multiple stereocenters with high diastereoselectivity. For example, methods are being developed for the rapid assembly of the 1,3-diamino-2-ol motif, a scaffold found in various natural products, which contains three continuous stereocenters. nih.govresearchgate.net The rigid conformation of the indene diamine ligand can provide the necessary stereochemical control to orchestrate such complex multi-component reactions.
Emerging areas for the application of the indene diamine scaffold include:
C-H Activation/Functionalization: Designing catalysts that can selectively functionalize C-H bonds, one of the most challenging and sought-after transformations in synthesis.
Photoredox Catalysis: Developing chiral catalysts that can operate under photochemical conditions to enable novel, light-driven stereoselective reactions.
Dienylation and Conjugate Additions: Creating highly stereoselective methods for the synthesis of complex molecules containing 1,3-diene motifs, which are valuable building blocks in natural product synthesis. mdpi.com
By systematically exploring new reaction types and catalyst modifications, the synthetic utility of the this compound scaffold will continue to grow, solidifying its importance in modern asymmetric synthesis.
Q & A
Basic Research Question
- Storage : Keep under inert gas (N/Ar) at –20°C to prevent oxidation and moisture absorption. Use amber vials to avoid light-induced degradation.
- Handling : Use gloves and fume hoods to prevent skin/eye contact and inhalation. Primary amines can react exothermically with acids or oxidizing agents.
- Waste Disposal : Neutralize with dilute HCl before disposal as hazardous organic waste. Safety data sheets (SDS) for structurally similar diamines recommend avoiding aqueous release due to aquatic toxicity .
How can researchers resolve contradictions in catalytic activity data when using this compound across different reaction systems?
Advanced Research Question
Discrepancies often arise from solvent effects, metal-ligand coordination dynamics, or impurities. Systematic approaches include:
- Control Experiments : Test ligand purity via elemental analysis and ICP-MS for trace metals.
- Solvent Screening : Polar solvents (e.g., THF) may enhance ligand-metal coordination vs. non-polar solvents.
- Kinetic Profiling : Monitor reaction progress via in-situ IR or GC-MS to identify intermediates or side reactions.
Cross-referencing with studies on analogous ligands (e.g., L6 or L7 in ) can isolate variables affecting performance .
What computational methods are used to model the stereoelectronic properties of this compound in catalyst design?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the ligand’s frontier molecular orbitals and metal-ligand bond angles. Parameters like Natural Bond Orbital (NBO) analysis quantify electron donation from amine lone pairs to metal centers. Molecular dynamics simulations assess conformational flexibility during catalysis. These models guide ligand modifications (e.g., introducing electron-withdrawing groups) to enhance enantioselectivity in asymmetric hydrogenations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
